N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonamide group, which is known for its role in various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde with N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can interact with hydrophobic pockets in receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- **N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3,5-dimethyl-1H-pyrazole-4-sulfonamide
- **N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3,5-tetramethyl-1H-imidazole-4-sulfonamide
Uniqueness
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of a sulfonamide group.
Properties
IUPAC Name |
N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2S/c1-8-12(9(2)17(4)15-8)21(19,20)16(3)7-11-10(13)6-14-18(11)5/h6H,7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZZTDJVUPSRQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(C)CC2=C(C=NN2C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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